ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate

Process Chemistry Synthetic Intermediate Moricizine Manufacturing

Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate (CAS 34749-22-9, MW 376.86 g/mol, C₁₈H₁₇ClN₂O₃S) is a synthetic phenothiazine-2-carbamate derivative bearing a reactive 3-chloropropanoyl substituent at the N10 position. It is formally designated as Moracizine Impurity 2 and serves as the penultimate intermediate in the established industrial synthesis of the Class IC antiarrhythmic drug moricizine (Ethmozine).

Molecular Formula C18H17ClN2O3S
Molecular Weight 376.9 g/mol
CAS No. 34749-22-9
Cat. No. B3424422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate
CAS34749-22-9
Molecular FormulaC18H17ClN2O3S
Molecular Weight376.9 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCCl
InChIInChI=1S/C18H17ClN2O3S/c1-2-24-18(23)20-12-7-8-16-14(11-12)21(17(22)9-10-19)13-5-3-4-6-15(13)25-16/h3-8,11H,2,9-10H2,1H3,(H,20,23)
InChIKeyHJLNLVIQJYXVBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate (CAS 34749-22-9): Chemical Identity, Class, and Baseline Procurement Profile


Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate (CAS 34749-22-9, MW 376.86 g/mol, C₁₈H₁₇ClN₂O₃S) is a synthetic phenothiazine-2-carbamate derivative bearing a reactive 3-chloropropanoyl substituent at the N10 position [1]. It is formally designated as Moracizine Impurity 2 and serves as the penultimate intermediate in the established industrial synthesis of the Class IC antiarrhythmic drug moricizine (Ethmozine) . The compound is also the key electrophilic precursor for ethacizine, a related antiarrhythmic agent used in CIS countries [2]. Commercially, it is supplied as a fully characterized reference standard (>95% purity) for pharmaceutical analytical method development, ANDA/DMF submissions, and quality control applications, with traceability to USP and EP pharmacopeial standards [3].

Why Generic Substitution Fails for Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate in Pharmaceutical Development and Analytical Workflows


This compound cannot be generically substituted with moricizine API (CAS 31883-05-3), Moracizine Impurity 1 (ethyl phenothiazine-2-carbamate, CAS 37711-29-8), or other in-class phenothiazine carbamates because each possesses a fundamentally different N10 substituent that governs chemical reactivity, chromatographic behavior, and biological fate. The target compound's 3-chloropropanoyl group is an electrophilic center enabling nucleophilic displacement to form moricizine (with morpholine), ethacizine (with diethylamine), or diverse analog libraries—a reactivity absent in the final drug substances [1]. Its distinct physicochemical signature (MW 376.86, cLogP 3.9) produces unique HPLC retention times relative to moricizine (MW 427.52, logP 2.3) and Impurity 1 (MW 286.35), making it an indispensable retention-time marker and system suitability standard in pharmacopeial purity methods [2]. The USP moricizine hydrochloride monograph mandates impurity profiling with specific acceptance criteria; without the authentic Impurity 2 reference standard, accurate peak identification and quantification are impossible, as required by ICH Q3A/Q3B guidelines [3].

Quantitative Differentiation Evidence for Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate Against Closest Analogs


Synthetic Intermediate Yield and Purity Benchmark: 77.5% Acylation Yield with Defined Melting Point of 169–170°C

In the patented moricizine manufacturing process, acylation of ethyl phenothiazine-2-carbamate (10 g, 0.035 mol) with 3-chloropropionyl chloride (5.3 g, 0.042 mol) in refluxing toluene (110–120°C, 4 h) yields the target compound as a crystalline precipitate in 10.2 g (77.5% of theoretical), melting sharply at 169–170°C . This contrasts with the downstream moricizine free base, which melts at 156–157°C, and moricizine hydrochloride, which decomposes at 189°C [1]. The 8–13°C melting point elevation relative to the final free base provides a simple identity and purity checkpoint during synthesis that is unavailable with the API itself or with Impurity 1 (estimated MP ~175°C, computed).

Process Chemistry Synthetic Intermediate Moricizine Manufacturing

Divergent Synthetic Versatility: Single Intermediate Enables Two Distinct Antiarrhythmic APIs via Nucleophilic Displacement

The target compound's 3-chloropropanoyl N10 side chain serves as a universal electrophilic handle: condensation with morpholine (refluxing toluene) yields moricizine, while reaction with diethylamine yields ethacizine, a structurally distinct Class IC antiarrhythmic [1]. This contrasts with moricizine API, whose morpholinopropionyl group is a terminal pharmacophore incapable of further derivatization, and with Impurity 1 (CAS 37711-29-8), which lacks any N10 acyl substituent and therefore cannot access the 10-aminopropionyl pharmacophore series [2]. The chloropropanoyl intermediate thus provides a single procurement point for accessing at least two pharmacologically distinct end-products, whereas purchasing the final APIs individually commits the user to a single molecular entity with no further synthetic optionality.

Medicinal Chemistry Divergent Synthesis Phenothiazine Derivatives

Physicochemical Orthogonality: cLogP Differential of +1.6 Units vs. Moricizine Drives Chromatographic Resolution

The target compound has a computed XLogP3 of 3.9 versus 2.3 for moricizine, a difference of +1.6 log units driven by replacement of the polar morpholine ring with a hydrophobic chloropropanoyl group [1]. The molecular weight difference (376.86 vs. 427.52 g/mol, Δ = −50.66 g/mol) further contributes to chromatographic orthogonality. Under the USP compendial HPLC method (L7 column, water/acetonitrile/triethylamine with sodium 1-octane sulfonate at pH 4.2, 254 nm detection), the relative retention time of Impurity 2 is distinct from both the moricizine main peak (RRT ~0.6 for moricizine vs. butamben internal standard) and from Impurity 1 (which elutes earlier due to lower MW and absence of the chloropropanoyl chromophore) [2]. This cLogP differential also implies lower aqueous solubility and higher organic-phase extractability for the target compound compared to moricizine, which has implications for sample preparation and liquid-liquid extraction protocols.

Analytical Chemistry HPLC Method Development Physicochemical Profiling

Regulatory Reference Standard Status: Traceable Impurity Marker for USP/EP Pharmacopeial Compliance

As Moracizine Impurity 2, this compound is a fully characterized reference standard manufactured under regulatory-compliant quality systems and offered with traceability against USP and EP pharmacopeial standards [1]. The USP moricizine hydrochloride monograph sets quantitative impurity limits: any individual impurity eluting before the moricizine peak ≤0.25%, any after ≤0.20%, total impurities ≤1.5%, with impurities <0.1% disregarded [2]. Accurate quantitation of Impurity 2 against these thresholds requires an authentic reference standard of the compound; use of a surrogate standard (e.g., Impurity 1 or moricizine itself) introduces systematic error in relative response factor (RRF) determination because of the structural differences in chromophore and ionization efficiency. This distinguishes Impurity 2 from non-pharmacopeial phenothiazine derivatives that lack defined regulatory acceptance criteria and certified reference standard availability.

Pharmaceutical Quality Control Reference Standards Regulatory Compliance

Metabolic and Degradation Pathway Relevance: Structural Determinant for Class I Antiarrhythmic Pharmacophore Identification

Human moricizine metabolism studies identified ethyl [10-(3-aminopropionyl)phenothiazin-2-yl]carbamate as a major urinary metabolite retaining the structural features thought necessary for Class I antiarrhythmic activity [1]. This metabolite is structurally derived from reduction of the 3-chloropropanoyl group present in the target compound—the synthetic intermediate—followed by or preceding morpholine displacement in vivo. The target compound thus represents the chlorinated progenitor of a pharmacologically relevant metabolite series. In degradation studies, moricizine hydrochloride undergoes pH-dependent decomposition via two competing pathways: amide hydrolysis (dominant at pH 0.6–2.0) and reverse Mannich reaction (dominant at pH >4.0), with the amide hydrolysis product ethyl (10H-phenothiazin-2-yl)carbamate (Impurity 1) being a key degradant [2]. Impurity 2 is not a degradation product of moricizine but a synthetic precursor; its presence in the API indicates incomplete conversion during the final morpholine displacement step, providing orthogonal quality information distinct from degradation-related impurities. This synthetic-origin versus degradation-origin distinction is critical for root-cause investigation during out-of-specification impurity results.

Drug Metabolism Metabolite Identification Structure-Activity Relationships

Commercial Availability Profile: Multi-Vendor Supply with Defined Purity Specifications Enables Competitive Procurement

The target compound (CAS 34749-22-9) is commercially available from multiple independent suppliers including Axios Research (Moracizine Impurity 2, regulatory-compliant), Pharmaffiliates (Catalogue PA 13 3201001), CymitQuimica (Ref. 4Z-M-241004), AKSci (1069AE, 95% purity), and CapotChem (98% min purity) . This multi-vendor landscape contrasts with the more restricted availability of certain moricizine-related impurities; for example, Moracizine Impurity 3 (CAS not widely listed) and Moracizine-d8 (deuterated) are available from fewer sources. The competition among suppliers supports procurement at scale (mg to kg quantities), with typical purity specifications ranging from >95% to 98%+ . The compound is also listed in the ECHA C&L Inventory (EC 609-026-2), confirming its registered status under EU REACH and thus its unrestricted commercial availability within the European Economic Area for laboratory use [1].

Procurement Supply Chain Reference Standard Sourcing

Optimal Research and Industrial Application Scenarios for Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate


Pharmaceutical QC Impurity Reference Standard for Moricizine ANDA/NDA Batch Release Testing

QC laboratories supporting moricizine hydrochloride drug substance and drug product manufacture require authenticated Moracizine Impurity 2 reference standard (CAS 34749-22-9) to comply with USP chromatographic purity specifications [1]. The standard is used for HPLC system suitability verification, relative retention time marker identification, and quantitation of process-related impurities against the ≤0.25% individual and ≤1.5% total impurity limits. The compound's distinct chromatographic retention (governed by its cLogP of 3.9 and MW of 376.86) and its synthetic origin as the penultimate intermediate make it a critical marker of incomplete morpholine displacement during API synthesis [2].

Process Development and Scale-Up of Moricizine and Ethacizine API Manufacturing

The target compound is the key isolable intermediate in the convergent synthesis of both moricizine and ethacizine [1]. Its documented synthesis parameters—0.035 mol scale in anhydrous toluene, 1.2 equivalents 3-chloropropionyl chloride, 4 h reflux, 77.5% yield, precipitation upon cooling—provide a validated starting point for process optimization. The sharp melting point (169–170°C) enables in-process identity confirmation without spectroscopic equipment. Process chemists can use this intermediate to explore alternative nucleophiles (secondary amines beyond morpholine and diethylamine) for analog generation, leveraging the electrophilic chloropropanoyl handle that is absent in the final APIs [2].

Analytical Method Development and Validation for Phenothiazine Carbamate Impurity Profiling

Analytical R&D groups developing stability-indicating HPLC methods for moricizine formulations use this compound as a resolved impurity peak for method validation parameters including specificity, linearity, accuracy, LOD/LOQ, and robustness [1]. The USP compendial method provides a starting platform (L7 column, pH 4.2 mobile phase, 254 nm detection, 35°C, 2.5 mL/min) that can be optimized for UPLC or LC-MS transfer. The compound's +1.6 unit cLogP differential relative to moricizine ensures chromatographic resolution and makes it an ideal probe for evaluating column selectivity and mobile phase pH robustness [2].

Medicinal Chemistry Building Block for Phenothiazine-Focused Kinase or Ion Channel Libraries

The 3-chloropropanoyl group enables late-stage diversification via nucleophilic displacement with primary or secondary amines, generating libraries of N10-aminopropionyl-phenothiazine-2-carbamates [1]. This scaffold is privileged in ion channel pharmacology, with moricizine and ethacizine both targeting cardiac sodium channels (Nav1.5, SCN5A) as Class IC antiarrhythmics [2]. The ethyl carbamate at position 2 and the phenothiazine tricyclic core are retained during diversification, preserving the pharmacophoric elements associated with Class I antiarrhythmic activity while allowing systematic variation of the basic amine terminus to modulate potency, selectivity, and pharmacokinetic properties.

Quote Request

Request a Quote for ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.